molecular formula C23H22N8O B605078 AB928 CAS No. 2239273-34-6

AB928

Cat. No.: B605078
CAS No.: 2239273-34-6
M. Wt: 426.5 g/mol
InChI Key: BUXIAWLTBSXYSW-UHFFFAOYSA-N
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Description

Etrumadenant is an orally bioavailable antagonist of both the immunomodulatory checkpoint molecules adenosine A2A receptor (A2AR;  ADORA2A) and A2B receptor (A2BR;  ADORA2B), with potential immunomodulating and antineoplastic activities. Upon administration, etrumadenant competes with tumor-released adenosine for binding to A2AR and A2BR expressed on numerous intra-tumoral immune cells, such as dendritic cells (DCs), natural killer (NK) cells, macrophages and T-lymphocytes. The binding of AB928 to A2AR and A2BR inhibits A2AR/A2BR activity and prevents adenosine-A2AR/A2BR-mediated signaling. A2AR/A2BR inhibition activates and enhances the proliferation of various immune cells, abrogates the adenosine-mediated immunosuppression in the tumor microenvironment (TME) and activates the immune system to exert anti-tumor immune responses against cancer cells, which leads to tumor cell killing. A2AR and A2BR, G protein-coupled signaling receptors, are expressed on the cell surfaces of numerous immune cells. Adenosine is often overproduced by tumor cells and plays a key role in immunosuppression and tumor cell proliferation.

Scientific Research Applications

  • A study focused on synthesizing heteroaromatic ligands containing a pyrimidine ring. These compounds, including variants of pyrimidine, have been explored for various applications, particularly in medicinal chemistry due to their potential biological activities (Ivashchenko et al., 1980).

  • Research on the synthesis of pyrimidine derivatives containing the 1,2,4-triazolopyrimidine ring revealed their antibacterial properties against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

  • The synthesis of new pyrimidine derivatives, including those with a 1,2,4-triazole ring, demonstrated significant plant growth stimulating effects. Such compounds can be explored for agricultural applications (Pivazyan et al., 2019).

  • A study on the reaction of 5-aminopyrimidine with diazonium salts provided insights into the chemical properties and potential applications of pyrimidine derivatives in synthetic chemistry (Świstun et al., 1981).

  • Nilotinib, a selective inhibitor of tyrosine kinase, was synthesized using a pyrimidine derivative. This research is significant for its implications in the development of targeted cancer therapies (Yankun et al., 2011).

  • Another study synthesized di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, highlighting the versatility of pyrimidine in forming complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Krivopalov et al., 2010).

Mechanism of Action

Target of Action

AB928 is a selective dual adenosine receptor antagonist, specifically targeting the adenosine A2a receptor (A2aR) and adenosine A2b receptor (A2bR) . These receptors are expressed on immune cells within the tumor microenvironment . The activation of these receptors by adenosine, an immunosuppressive metabolite, leads to an ineffective anti-tumor response .

Mode of Action

This compound acts by blocking the A2aR and A2bR, thereby inhibiting the adenosine-mediated immunosuppressive signaling . This blockade prevents the increase in cyclic adenosine 5′-monophosphate (AMP) levels and the phosphorylation of the cyclic AMP response element binding protein (CREB), which are typically triggered by the activation of these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the adenosine signaling pathway. In the tumor microenvironment, dying cancer cells release adenosine triphosphate (ATP), which is converted to adenosine by the enzymes CD39 and CD73 . Adenosine then binds to and activates the A2aR and A2bR on immune cells, leading to immunosuppression . By blocking these receptors, this compound inhibits this pathway, alleviating the immunosuppressive effects of adenosine .

Pharmacokinetics

This compound exhibits a linear and dose-proportional pharmacokinetic profile . It is orally bioavailable and has a plasma half-life that exceeds 20 hours, supporting once-daily dosing . In the postprandial state, the rate of this compound absorption decreases, but the extent of absorption remains unchanged .

Result of Action

The blockade of A2aR and A2bR by this compound leads to significant molecular and cellular effects. It fully blocks the immunosuppressive signaling in CAR T cells in response to adenosine . This results in enhanced CAR T cell cytokine secretion and proliferation, efficient cytolysis of tumor cells in vitro, and augmented CAR T cell activation in vivo . These effects suggest that this compound may enhance the therapeutic efficacy of some chemotherapeutic agents .

Action Environment

The action of this compound is influenced by the tumor microenvironment, which is often characterized by high levels of adenosine . This environment can lead to the activation of A2aR and A2bR on immune cells, resulting in an ineffective anti-tumor response . By blocking these receptors, this compound can overcome the immunosuppressive environment, enhancing the anti-tumor immune response .

Biochemical Analysis

Biochemical Properties

AB928 plays a crucial role in biochemical reactions by interacting with adenosine A2A and A2B receptors, which are G protein-coupled receptors involved in various physiological processes. The compound binds to these receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to immune suppression. This compound establishes extensive interactions with residues from both the orthosteric and secondary pockets of the receptors, allowing it to effectively block adenosine’s immunosuppressive effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to relieve adenosine-mediated immune suppression in T-cells, dendritic cells, and other immune cells. By blocking the adenosine A2A and A2B receptors, this compound enhances the antitumor immune response, leading to increased immune cell infiltration and suppressed tumor growth. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its immunomodulatory and antitumor activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adenosine A2A and A2B receptors. By occupying the orthosteric and secondary pockets of these receptors, this compound inhibits their activity and prevents the activation of downstream signaling pathways. This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels and phosphorylation of cyclic AMP response element-binding protein (CREB), ultimately relieving adenosine-mediated immune suppression. The dual antagonistic properties of this compound allow it to effectively block both A2A and A2B receptors, enhancing its therapeutic potential in cancer immunotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of adenosine-mediated immune suppression and enhanced antitumor immune responses. Additionally, the compound’s stability and degradation profile have been well-characterized, ensuring its efficacy in prolonged experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of adenosine-mediated immune suppression and greater antitumor activity. At very high doses, some toxic or adverse effects have been observed, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s dose-dependent effects have been extensively studied to determine the optimal therapeutic window for its use in cancer immunotherapy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with adenosine A2A and A2B receptors. By inhibiting these receptors, this compound affects the metabolic flux and levels of metabolites involved in adenosine signaling. The compound’s interactions with enzymes and cofactors in these pathways further contribute to its immunomodulatory and antitumor activities. Detailed studies on the metabolic pathways of this compound have provided valuable insights into its mechanism of action and therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Studies have shown that this compound accumulates in tumor tissues, where it exerts its immunomodulatory and antitumor effects. The compound’s transport and distribution profile have been extensively characterized to understand its pharmacokinetics and optimize its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively interacts with its target receptors and exerts its immunomodulatory effects. Detailed studies on the subcellular localization of this compound have provided valuable insights into its mechanism of action and therapeutic potential .

Properties

IUPAC Name

3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIAWLTBSXYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239273-34-6
Record name Etrumadenant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETRUMADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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